molecular formula C20H32BrClO B14616720 1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene CAS No. 60724-50-7

1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene

Cat. No.: B14616720
CAS No.: 60724-50-7
M. Wt: 403.8 g/mol
InChI Key: CSAOWNYIZRCFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene is an organic compound with a complex structure It is characterized by the presence of a bromodecyl group, a chloro group, a methyl group, and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-5-methyl-2-(propan-2-yl)phenol and 10-bromodecanol.

    Etherification Reaction: The phenol group of 4-chloro-5-methyl-2-(propan-2-yl)phenol is reacted with 10-bromodecanol in the presence of a base, such as potassium carbonate, to form the ether linkage.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The compound can be reduced to remove halogen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, thiols, or azides.

    Oxidation: Products include alcohols, ketones, or carboxylic acids.

    Reduction: Products include dehalogenated compounds or saturated hydrocarbons.

Scientific Research Applications

1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, forming new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[(10-bromodecyl)oxy]benzene: Similar structure but with two bromodecyl groups.

    4-Chloro-5-methyl-2-(propan-2-yl)phenol: Lacks the bromodecyl group.

    10-Bromodecanol: Contains the bromodecyl group but lacks the aromatic ring and other substituents.

Uniqueness

1-[(10-Bromodecyl)oxy]-4-chloro-5-methyl-2-(propan-2-yl)benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

60724-50-7

Molecular Formula

C20H32BrClO

Molecular Weight

403.8 g/mol

IUPAC Name

1-(10-bromodecoxy)-4-chloro-5-methyl-2-propan-2-ylbenzene

InChI

InChI=1S/C20H32BrClO/c1-16(2)18-15-19(22)17(3)14-20(18)23-13-11-9-7-5-4-6-8-10-12-21/h14-16H,4-13H2,1-3H3

InChI Key

CSAOWNYIZRCFIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCCCCCCCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.